molecular formula C10H10BrN3O B15051792 (R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol

(R)-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol

Cat. No.: B15051792
M. Wt: 268.11 g/mol
InChI Key: ONRKLKQTQHTBKO-SSDOTTSWSA-N
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Description

®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is a complex organic compound that features a brominated pyridine ring substituted with a pyrazole moiety and an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with a brominated pyridine derivative, which undergoes nucleophilic substitution with a pyrazole derivative. The final step often involves the reduction of an intermediate to yield the ethan-1-ol group. Specific reaction conditions, such as the use of solvents like tetrahydrofuran (THF) and reagents like n-butyllithium, are crucial for the success of these reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group yields the corresponding aldehyde or carboxylic acid, while substitution of the bromine atom can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring and pyrazole moiety allow for strong binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-Chloro-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    ®-1-(6-Fluoro-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Similar structure but with a fluorine atom instead of bromine.

    ®-1-(6-Iodo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The uniqueness of ®-1-(6-Bromo-3-(1H-pyrazol-1-yl)pyridin-2-yl)ethan-1-ol lies in its bromine atom, which imparts specific reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs, allowing for unique applications in both research and industry.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

(1R)-1-(6-bromo-3-pyrazol-1-ylpyridin-2-yl)ethanol

InChI

InChI=1S/C10H10BrN3O/c1-7(15)10-8(3-4-9(11)13-10)14-6-2-5-12-14/h2-7,15H,1H3/t7-/m1/s1

InChI Key

ONRKLKQTQHTBKO-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=N1)Br)N2C=CC=N2)O

Canonical SMILES

CC(C1=C(C=CC(=N1)Br)N2C=CC=N2)O

Origin of Product

United States

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